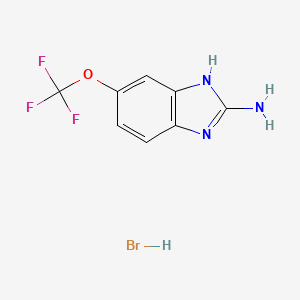
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound that features a trifluoromethoxy group attached to a benzodiazole ring. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxylation reagent is used . The reaction conditions often require the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzodiazole ring .
Scientific Research Applications
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted benzodiazoles and related heterocycles . Examples include:
- 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine
- 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-thiol
Uniqueness
The uniqueness of 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and stability . This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(Trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C8H6F3N3O
- Molecular Weight : 217.15 g/mol
- CAS Number : 132877-27-1
- Structure : The compound features a benzodiazole core substituted with a trifluoromethoxy group, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine exhibit a variety of biological activities, including anticancer effects, inhibition of specific enzymes, and modulation of receptor activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodiazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HL60 | 8.3 | Apoptosis induction |
| Compound B | HCT116 | 1.3 | Cell cycle arrest |
These findings suggest that 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine may similarly affect cancer cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, compounds containing the benzodiazole moiety have been reported to selectively inhibit kinases involved in cancer progression.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| CDK2 | Selective | 69.1 |
| GSK3β | Selective | <4.1 |
This selective inhibition can be crucial for developing targeted therapies with reduced side effects.
Receptor Modulation
The interaction of the compound with neurotransmitter receptors has also been studied. Compounds similar to this benzodiazole derivative have shown promise as ligands for serotonin receptors, which are implicated in mood regulation and other neurological functions.
Case Studies and Research Findings
A significant body of literature supports the biological activity of benzodiazole derivatives. For instance:
-
Study on Antiproliferative Effects :
- Researchers evaluated various benzodiazole derivatives for their antiproliferative effects against multiple cancer cell lines.
- Results indicated that certain derivatives exhibited potent activity with IC50 values in the low nanomolar range.
-
Kinase Inhibition Study :
- A series of studies focused on the inhibition of kinases by benzodiazole derivatives.
- The findings revealed that these compounds could inhibit key signaling pathways involved in tumor growth and survival.
Properties
Molecular Formula |
C8H7BrF3N3O |
|---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H6F3N3O.BrH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H |
InChI Key |
HXFWFFPYBYDKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















